REACTION_SMILES
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[CH3:24][OH:25].[Na+:23].[OH-:22].[c:1]1([S:2](=[O:3])(=[O:4])[n:10]2[c:11]([CH2:20][CH3:21])[cH:12][c:13]3[cH:14][c:15]([Cl:19])[cH:16][cH:17][c:18]23)[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[nH:10]1[c:11]([CH2:20][CH3:21])[cH:12][c:13]2[cH:14][c:15]([Cl:19])[cH:16][cH:17][c:18]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[OH-]
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Name
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CCc1cc2cc(Cl)ccc2n1S(=O)(=O)c1ccccc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cc2cc(Cl)ccc2n1S(=O)(=O)c1ccccc1
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Name
|
|
Type
|
product
|
Smiles
|
CCc1cc2cc(Cl)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |